B1576040 Ranatuerin-2BYa precursor

Ranatuerin-2BYa precursor

Cat. No.: B1576040
Attention: For research use only. Not for human or veterinary use.
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Description

The Ranatuerin-2BYa precursor peptide is a synthetic, 23-amino acid polypeptide (Sequence: KNLVTNVAGTVIDKMKCKLTGEC) originally identified in the skin secretions of Rana boylii (the Foothill yellow-legged frog) . This peptide belongs to the ranatuerin-2 family of antimicrobial peptides (AMPs), which form a crucial component of the innate immune defense system in amphibians . Ranatuerin-2 peptides are characterized by their broad-spectrum antimicrobial activity and generally possess a C-terminal cyclic domain stabilized by a disulfide bridge, a structural feature often referred to as a "Rana box" . As a research reagent, this precursor peptide is vital for studying the structure-activity relationships of AMPs. Investigations into analogous peptides, like Ranatuerin-2Pb, have revealed that the C-terminal segment is critical for its broad-spectrum efficacy, demonstrating that truncated analogues can retain potent activity against pathogens like Staphylococcus aureus while showing rapid bactericidal action through membrane permeabilization . This makes the ranatuerin family a promising template for designing novel antimicrobial agents to combat multidrug-resistant bacteria . This product is supplied as a lyophilized powder with a purity of >95% and is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

KNLVTNVAGTVIDKMKCKLTGEC

Origin of Product

United States

Molecular Origin and Biological Context of Ranatuerin 2bya Precursor

Identification from Amphibian Dermal Secretions (e.g., Rana Genus)

The Ranatuerin-2BYa precursor, and its subsequent mature peptide, Ranatuerin-2BYa, was first identified in the dermal secretions of the Foothill yellow-legged frog, Rana boylii. bicnirrh.res.inuniprot.org Amphibian skin is a rich source of a diverse array of bioactive peptides, which are released in response to stress or injury. nih.gov These secretions serve as a primary line of defense against pathogens. The ranatuerin family of peptides, including Ranatuerin-2BYa, is a prominent group of antimicrobial peptides (AMPs) found in North American Rana frogs. nih.gov The identification process typically involves collecting the skin secretions, followed by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the complex mixture of molecules. nih.gov Further analysis using mass spectrometry and molecular cloning techniques allows for the precise identification and sequencing of the precursor mRNA and the mature peptide. nih.gov

Biosynthetic Origin and Cellular Compartmentalization within Granular Glands

Ranatuerin-2BYa, like other amphibian antimicrobial peptides, is synthesized within specialized structures in the skin called granular glands. researchgate.netfrontiersin.org These glands are located in the dermal layer of the frog's skin and are responsible for producing and storing a cocktail of defensive molecules. frontiersin.orguol.de

The biosynthesis of the this compound begins with the transcription of its corresponding gene into messenger RNA (mRNA). This mRNA is then translated into a prepropeptide. This initial precursor molecule is composed of three distinct domains:

A signal peptide: This N-terminal sequence directs the nascent peptide to the endoplasmic reticulum for further processing and secretion. researchgate.netmdpi.com

An acidic spacer region: This highly variable region is believed to keep the mature peptide in an inactive state during storage within the granular glands. uol.deresearchgate.netmdpi.com

The mature peptide sequence: This is the C-terminal portion that, after cleavage, becomes the active Ranatuerin-2BYa peptide. researchgate.netmdpi.com

This prepropeptide undergoes post-translational modifications, including the cleavage of the signal peptide and the acidic spacer region by specific enzymes, to release the mature, active peptide. researchgate.netnsf.gov The mature peptides are then stored in high concentrations within the granules of the granular glands, ready to be secreted upon stimulation, such as a predatory attack or injury. nih.govuol.densf.gov

Role of this compound in Amphibian Innate Immune Systems

The this compound itself is an inactive molecule. Its primary role is to serve as the blueprint and storage form for the active Ranatuerin-2BYa peptide. Upon secretion from the granular glands, the precursor is processed, releasing the mature peptide which then becomes a vital component of the amphibian's innate immune defense. uol.densf.gov

The innate immune system provides the first line of defense against a broad range of pathogens. semanticscholar.org Amphibian skin, constantly exposed to a microbe-rich environment, relies heavily on this system for protection. nih.govsemanticscholar.org The mature Ranatuerin-2BYa peptide, derived from its precursor, exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. uniprot.org This broad-spectrum activity is crucial for preventing infections in the moist skin environment of the frog. nsf.govnih.gov

Genetic and Transcriptional Basis of Ranatuerin 2bya Precursor Biosynthesis

Gene Cloning and Nucleotide Sequence Analysis of Precursor-Encoding cDNA

The primary structure of the Ranatuerin-2BYa precursor has been elucidated through the molecular cloning of its corresponding complementary DNA (cDNA). nih.govresearchgate.net Scientists utilize a "shotgun" cloning methodology, which involves creating a cDNA library from the total RNA extracted from the skin secretions of the host frog. nih.gov This library is then screened to isolate and sequence the specific cDNA encoding the ranatuerin precursor.

Analysis of the cloned cDNA reveals a consistent and well-defined architecture for the open reading frame (ORF), which is the portion of the cDNA that codes for the protein. researchgate.net The precursor protein typically consists of three distinct domains:

A Signal Peptide: A highly conserved sequence of approximately 22 amino acids at the N-terminus. This domain directs the precursor protein into the secretory pathway. researchgate.netnih.gov

An Acidic Spacer Peptide: This region follows the signal peptide and is more variable in its sequence among different ranatuerin family members. researchgate.net

The Mature Peptide Sequence: Located at the C-terminus, this is the sequence of the final, active Ranatuerin-2BYa peptide. It is cleaved from the precursor by specific enzymes.

The transition from the acidic spacer to the mature peptide is marked by a classical propeptide convertase processing site, typically a Lysyl-Arginine (-KR-) doublet. nih.govfrontiersin.org This site is recognized by enzymes that excise the mature peptide from the full-length precursor. The nucleotide sequence for a related peptide precursor, ranatuerin-2Pb, has been deposited in the GenBank Nucleotide Sequence Database under the accession number MK922296, providing a reference for the genetic structure of this peptide family. nih.gov

Table 1: Structural Domains of Ranatuerin-2 (B1576050) Precursor Protein (Deduced from cDNA)

DomainApproximate Length (Amino Acids)Key Features
Signal Peptide 22Highly conserved N-terminal sequence; directs protein for secretion.
Acidic Spacer Peptide ~20-25Variable sequence; precedes the mature peptide.
Processing Site 2Typically Lysyl-Arginine (-KR-); recognized by convertase enzymes.
Mature Peptide ~28-34Biologically active peptide sequence; C-terminal location.

Genomic Organization and Exon-Intron Architecture of this compound Genes

While cDNA cloning provides a clear picture of the transcribed mRNA sequence, understanding the genomic organization requires analysis of the gene itself, including its exons (coding regions) and introns (non-coding regions). Detailed information specifically on the exon-intron architecture of the Ranatuerin-2BYa gene is not extensively documented in available research.

However, studies on the genomic structure of other antimicrobial peptide families, such as defensins, often show a conserved organization, typically consisting of two exons separated by a single intron. researchgate.net This structure suggests a common evolutionary pathway for these defense molecules. It is plausible that ranatuerin-2 family genes, including that for the this compound, follow a similar simple exon-intron arrangement, though further specific genomic studies are required for confirmation. The interplay between chromatin organization and this architecture is an area of active research, with evidence suggesting that nucleosome occupancy is higher in exons compared to introns, potentially playing a role in exon selection during RNA splicing. nih.gov

Transcriptional Regulation and Expression Profiles of Precursor mRNA

The synthesis of the this compound is a regulated process, ensuring that the peptide is produced when needed as part of the frog's defense system. The expression of the precursor mRNA is predominantly localized to the granular glands within the amphibian's skin. nih.govmdpi.com

The regulation of mRNA fate, from transcription to translation or degradation, is a complex process influenced by post-transcriptional controls. frontiersin.org RNA Binding Proteins (RBPs) can interact with specific sequences in the mRNA, often in the 3'-untranslated region (3'-UTR), to modulate its stability and translation efficiency. biorxiv.org While the specific RBPs that regulate this compound mRNA have not been fully identified, this mechanism allows for rapid cellular responses to external stimuli, such as injury or pathogenic threat.

Expression profiles for related ranatuerin-2 precursors have been shown to be differential, varying between developmental stages (e.g., larvae) and adult tissues, indicating that the expression is tightly controlled throughout the organism's life cycle. scispace.com This suggests that the transcriptional machinery responds to both developmental cues and environmental triggers to control the production of these vital defense peptides.

Bioinformatic Identification and Homology Analysis of Precursor Sequences

Bioinformatic tools are crucial for identifying and analyzing new precursor sequences. The Basic Local Alignment Search Tool (BLAST) is frequently used to compare a newly discovered sequence against databases of known proteins, allowing researchers to identify it as a member of the ranatuerin-2 family based on sequence similarity. frontiersin.orgmdpi.com

Homology analysis of various ranatuerin-2 precursors reveals a distinct pattern of conservation and variability:

Signal Peptide: This region shows a high degree of amino acid sequence conservation across different frog species and even across different peptide families, reflecting its essential and conserved function in protein secretion. researchgate.netmdpi.com

Acidic Spacer and Mature Peptide: In contrast, the primary sequences of the mature peptides are poorly conserved and exhibit significant variability. nih.govmdpi.com This diversity is thought to be a result of evolutionary pressure to adapt to a wide range of pathogens.

Despite the variability in the mature peptide sequence, a defining feature of the ranatuerin-2 family is the presence of a C-terminal cyclic domain known as the "Rana box". scispace.commdpi.com This structure is formed by a disulfide bridge between two cysteine residues. While the amino acid sequence within this loop can vary, the cysteine residues themselves are invariant, highlighting the structural importance of this cyclic motif for the peptide's function. nih.govmdpi.com

Table 2: Amino Acid Sequence Alignment of Selected Ranatuerin-2 Precursors

PeptideSource OrganismPrecursor Amino Acid Sequence
Ranatuerin-2Pb nih.govLithobates pipiensMKFLGLLVFLGVVSLVVSCIT...EESEDLD...KRGVFFGKLKEKLKNSILSLFKKCKVTGGC
Ranatuerin-2PLx nih.govRana palustrisMKTFLSLLVFLGVVSLVVSCT...EESEDLD...KRGFISKLKEKLKNSILSLFKKCKVTGGC
R2AW mdpi.comAmolops wuyiensisMKTFLSLLVFLGVVSLVVSCT...EESEDLD...KRGFLSKLKEKLKNSILSLFKKCKVTGGC

Note: Full sequences are truncated for brevity. The conserved signal peptide (MKTFL...), processing site (-KR-), and "Rana box" (C...C) are highlighted.

Post Translational Processing and Maturation of Ranatuerin 2bya Precursor

Proteolytic Cleavage Mechanisms and Enzyme Involvement

The liberation of the mature Ranatuerin-2BYa peptide from its precursor is a multi-step process initiated by endoproteolytic cleavage. This intricate molecular tailoring is primarily orchestrated by a class of enzymes known as propeptide or prohormone convertases (PCs). These are calcium-dependent serine endoproteases that recognize and cleave specific amino acid motifs within the precursor protein.

In the case of Ranatuerin-2BYa and other related amphibian antimicrobial peptides, the most common processing signal is a canonical dibasic amino acid pair, typically Lysyl-Arginine (-KR-). This motif serves as a recognition site for the propeptide convertases, which cleave the peptide bond on the C-terminal side of the Arginine residue. This initial cleavage event releases the mature peptide from the N-terminal signal and acidic spacer regions. The presence of this highly conserved -KR- site is a hallmark of the post-translational processing of many Ranatuerin family peptides.

Following the initial endoproteolytic cleavage, further maturation often involves the removal of the C-terminal basic residues (Lysine and Arginine) by carboxypeptidases. This trimming process is essential for the final activity of the mature peptide. The coordinated action of endoproteases and carboxypeptidases ensures the precise and efficient generation of the functional Ranatuerin-2BYa.

Identification and Characterization of Signal Peptide Regions

The N-terminus of the Ranatuerin-2BYa precursor is characterized by a signal peptide, a hydrophobic sequence of approximately 22 amino acids. This region is essential for directing the precursor protein into the secretory pathway of the cell. The signal peptide acts as a molecular "zip code," targeting the nascent polypeptide to the endoplasmic reticulum for subsequent processing and transport.

Comparative analysis of various Ranatuerin-2 (B1576050) precursors reveals a high degree of conservation within the signal peptide region. This evolutionary conservation underscores its critical and universal function in the initial stages of antimicrobial peptide biosynthesis. Once the precursor has been successfully translocated into the secretory pathway, the signal peptide is cleaved off by a signal peptidase, a crucial step that precedes further processing.

Analysis of Acidic Spacer Peptide Regions and Propeptide Convertase Processing Sites

Situated between the signal peptide and the mature Ranatuerin-2BYa sequence is an acidic spacer peptide region. This domain is typically rich in acidic amino acid residues, such as aspartic acid and glutamic acid. The acidic nature of this spacer is thought to play a role in preventing the premature activation of the antimicrobial peptide within the host's own cells. By maintaining an acidic microenvironment, the spacer may help to keep the mature peptide in an inactive conformation until it is secreted.

The acidic spacer region culminates in the aforementioned propeptide convertase processing site, the dibasic -KR- motif. The strategic placement of this cleavage site ensures that the mature peptide is only released after the precursor has been correctly folded and transported through the secretory pathway.

Role of Specific Amino Acid Residues in Precursor Maturation

The precise sequence of amino acids within the this compound is critical for its correct maturation. The dibasic Lysyl-Arginine (-KR-) pair is the most prominent example of specific residues directing proteolytic cleavage. The recognition of this motif by propeptide convertases is a pivotal step in the maturation process.

Structural Elucidation and Dynamics of Ranatuerin 2bya Precursor and Its Derivatives

Primary Amino Acid Sequence Analysis of the Full-Length Precursor

The biosynthesis of ranatuerin peptides begins with a full-length precursor protein, which is translated from its corresponding cDNA. Analysis of the cloned cDNA for ranatuerin-2 (B1576050) precursors, such as Ranatuerin-2Pb, reveals a canonical architecture consisting of three distinct domains. nih.govresearchgate.netresearchgate.net

Signal Peptide: A highly conserved N-terminal sequence of 22 amino acid residues. This hydrophobic region is essential for guiding the precursor protein into the endoplasmic reticulum for secretion.

Acidic Spacer Peptide: Following the signal peptide, there is an acidic region of variable length. This domain is thought to play a role in preventing premature activation of the mature peptide and assisting in proper folding.

Mature Peptide: The C-terminal domain contains the sequence of the final, biologically active ranatuerin peptide. This sequence is flanked by a propeptide convertase processing site, typically a "-KR-" (Lysine-Arginine) motif, which is recognized by enzymes that cleave and release the mature peptide. nih.gov

The primary sequence of the mature peptide is where most of the variability within the ranatuerin-2 family is observed. nih.gov However, they share common features, including a C-terminal disulfide loop known as the "Rana box." nih.gov

Below is a table detailing the different domains of the Ranatuerin-2Pb precursor, a representative of the ranatuerin-2 family.

DomainLength (Amino Acids)Key Features
Signal Peptide22Highly conserved, hydrophobic
Acidic SpacerVariableAcidic residues, potential folding role
Processing Site2Typically Lysine-Arginine (-KR-)
Mature Peptide34Biologically active, contains Rana box

The table above provides a generalized structure based on the Ranatuerin-2Pb precursor.

Predicted and Experimentally Determined Secondary Structure Propensities (e.g., Alpha-Helical Content)

The biological function of ranatuerin peptides is intrinsically linked to their three-dimensional structure, particularly their ability to adopt an alpha-helical conformation upon interacting with bacterial membranes.

Predicted Structure: Computational tools, such as helical wheel plots, predict that ranatuerin-2 peptides possess an amphipathic nature. This means they have distinct hydrophobic and hydrophilic faces, a key characteristic for membrane-disrupting antimicrobial peptides. nih.gov For instance, Ranatuerin-2Pb is predicted to have a significant hydrophobic face composed of residues like FVLGVIAVVLI. nih.gov

Experimentally Determined Structure: Circular Dichroism (CD) spectroscopy is used to experimentally determine the secondary structure of these peptides in different environments.

In an aqueous solution (e.g., water or an ammonium (B1175870) acetate (B1210297) buffer), ranatuerin-2 peptides typically exhibit a random coil conformation, indicating a lack of stable secondary structure. nih.govnih.gov

In a membrane-mimicking environment , such as in the presence of 50% trifluoroethanol (TFE) or lipid vesicles, the peptides undergo a conformational change to form a significant alpha-helical structure. nih.govresearchgate.net

The alpha-helical content is crucial for the peptide's activity. Studies on Ranatuerin-2Pb and its derivatives have quantified these structural changes.

PeptideEnvironmentα-Helix (%)β-Sheet (%)Turns (%)Other (%)
Ranatuerin-2Pb 50% TFE/H₂O47.916.513.921.7
S. aureus Liposomes49.316.513.920.3
E. coli Liposomes37.021.016.026.0
RPa (Truncated) 50% TFE/H₂O34.023.017.026.0
RPb (Truncated) 50% TFE/H₂O48.016.014.022.0

This interactive data table is based on experimental findings for Ranatuerin-2Pb and its truncated analogues, RPa and RPb. nih.gov

This data clearly shows that the peptides adopt a helical structure in environments that mimic a cell membrane, and that modifications to the peptide sequence can alter the degree of helicity. researchgate.net

Role of Conserved Structural Motifs (e.g., "Rana-box") in Precursor Folding and Processing

A highly conserved feature in many frog skin antimicrobial peptides, including the ranatuerin-2 family, is the C-terminal "Rana-box". mdpi.com This motif consists of a disulfide bridge formed between two cysteine residues, creating a cyclic domain (typically -Cys-(X)4-5-Cys). mdpi.comresearchgate.net

The role of the Rana-box is a subject of ongoing research and appears to be context-dependent, varying between different peptide families:

Modulation of Bioactivity: The function of the Rana-box can be diverse. For ranatuerin-2, its removal can lead to a dramatic reduction in biological activity. mdpi.com This suggests the cyclic structure is essential for proper interaction with microbial membranes or other targets. nih.govresearchgate.net

Dispensability in Some Peptides: Conversely, in other peptide families like esculentin-1 (B1576701) and some brevinin-2 (B1175259) peptides, the removal of the Rana-box has little influence on or can even enhance antimicrobial activity. mdpi.com In some cases, replacing the Rana-box with a single amidated amino acid has been shown to broaden the peptide's potency against antibiotic-resistant bacteria. nih.govnih.gov

While its role in the initial folding of the full-length precursor is not fully elucidated, the conserved nature of the Rana-box in ranatuerin-2 peptides suggests it is a critical structural and functional component of the mature peptide.

Structural Insights from Truncated Analogues and Mutational Analysis

To understand the structure-activity relationship of ranatuerin-2 peptides, researchers design and synthesize truncated analogues and mutated versions of the parent peptide. This approach provides valuable insights into which parts of the sequence are critical for structure and function.

A study on Ranatuerin-2Pb from Rana pipiens provides an excellent example. nih.gov Two truncated analogues were synthesized:

RPa: The last two C-terminal residues (RT) were removed.

RPb: The C-terminal 18 amino acids were removed and the new C-terminus was amidated.

Structural analysis of these analogues revealed the following:

RPa: The removal of just two residues resulted in a significant decrease in alpha-helical content compared to the parent peptide in a membrane-mimicking environment. nih.govresearchgate.net This reduction in helicity correlated with a decrease in antimicrobial and anticancer activity. researchgate.net

RPb: This more significantly truncated analogue surprisingly retained a high helical content, similar to the full-length Ranatuerin-2Pb. nih.govresearchgate.net This suggests that the N-terminal portion of the peptide is a primary contributor to the formation of the alpha-helix.

Molecular Mechanisms of Action Attributed to Ranatuerin 2bya and Its Active Forms

Mechanistic Interactions with Cellular Membranes

The primary mechanism of action for Ranatuerin-2BYa and related ranatuerin-2 (B1576050) peptides involves direct interaction with and disruption of cellular membranes. nih.govmdpi.com This interaction is initiated by electrostatic attraction between the cationic peptide and the negatively charged components of microbial cell membranes, such as phospholipids. nih.govmdpi.com This initial binding is a key determinant of the peptide's selectivity for microbial cells over host cells, as mammalian cell membranes are typically zwitterionic.

Following electrostatic binding, the amphipathic nature of the peptide, possessing both hydrophobic and hydrophilic regions, facilitates its insertion into the lipid bilayer. mdpi.com The α-helical structure of ranatuerins is important in this process, allowing the peptide to orient itself within the membrane. nih.gov This insertion perturbs the membrane's structural integrity, leading to increased permeability. nih.govmdpi.com Studies on ranatuerin peptides demonstrate that this membrane permeabilization is a rapid process, leading to the leakage of intracellular contents and ultimately cell death. nih.govresearchgate.net The "Rana box" and the net positive charge in the C-terminal domain are essential for maintaining the biological potency of the ranatuerin family, as their removal significantly reduces activity. scispace.comnih.gov

Biophysical Models of Membrane Permeabilization and Disruption (e.g., Barrel-Stave, Carpet, Toroidal Pore)

Several biophysical models have been proposed to describe the process of membrane permeabilization by antimicrobial peptides like ranatuerins. While the precise model for Ranatuerin-2BYa has not been definitively elucidated, the activity of α-helical AMPs is generally explained by one or a combination of the following models nih.govnih.govlatrobe.edu.au:

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aggregating to form a barrel-like pore. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel through which ions and other small molecules can pass. nih.govlatrobe.edu.au

Carpet Model: This model proposes that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govlatrobe.edu.au Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. latrobe.edu.au

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the formation of a pore. However, in this model, the lipid monolayers are bent continuously through the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules. nih.govlatrobe.edu.au This model involves significant disruption of the membrane's curvature.

The specific mechanism employed by a given peptide can depend on factors such as its concentration, the lipid composition of the target membrane, and the peptide's own structural characteristics. nih.gov

Induction of Apoptotic Pathways and Cellular Signaling

Beyond direct membrane disruption, some ranatuerin peptides have been shown to induce apoptosis, or programmed cell death, particularly in cancer cells. scispace.comnih.gov While direct evidence for Ranatuerin-2BYa inducing apoptosis is not yet available, studies on the related peptide Ranatuerin-2PLx demonstrate the activation of apoptotic pathways. nih.gov

The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com In the case of Ranatuerin-2PLx, apoptosis was observed through the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov This suggests that after interacting with the cell membrane, the peptide may translocate into the cytoplasm and trigger intracellular signaling events. These events can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. mdpi.com The Bcl-2 family of proteins plays a crucial role in regulating this process. mdpi.com It is plausible that Ranatuerin-2BYa could initiate similar signaling cascades, leading to a controlled cellular demise in susceptible cells.

Specificity of Mechanistic Activity Against Microbial Pathogens (e.g., Bacteria, Fungi, Viruses)

Ranatuerin-2BYa exhibits a specific spectrum of activity against microbial pathogens. Its primary targets are bacteria, with demonstrated efficacy against both Gram-positive and Gram-negative species.

Antibacterial Activity: Ranatuerin-2BYa has shown inhibitory activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov The minimal inhibitory concentrations (MICs) indicate its potency against these common pathogens. The positively charged nature of the peptide is a key factor in its preferential interaction with the negatively charged bacterial cell envelope.

MicroorganismTypeMinimal Inhibitory Concentration (MIC)
Escherichia coliGram-negative bacterium7 µM
Staphylococcus aureusGram-positive bacterium27 µM

Antifungal Activity: The antifungal activity of the ranatuerin family appears to be variable. Some studies suggest that ranatuerins generally exhibit low potency against the fungus Candida albicans. researchgate.netelkhornsloughctp.org However, other members of the ranatuerin-2 family have demonstrated activity against the chytrid fungus Batrachochytrium dendrobatidis, a pathogen responsible for global amphibian declines. researchgate.net The specific activity of Ranatuerin-2BYa against a broader range of fungal pathogens has not been extensively documented.

Antiviral Activity: Information regarding the antiviral properties of Ranatuerin-2BYa is limited. However, research on other ranatuerin peptides, such as ranatuerin-2P, has shown activity against Frog Virus 3 (FV3), a pathogenic iridovirus affecting amphibians. researchgate.netelkhornsloughctp.org This suggests a potential for antiviral activity within the ranatuerin-2 family, although the specific mechanisms and spectrum of this activity require further investigation.

Synthetic Biology and Analytical Methodologies for Ranatuerin 2bya Precursor Research

Recombinant Expression Systems and Purification Strategies for Precursor Production

The production of peptide precursors like Ranatuerin-2BYa often relies on recombinant DNA technology, which offers a cost-effective and scalable alternative to chemical synthesis. nih.gov Heterologous expression systems are employed to generate the precursor, which is often produced as a fusion protein to enhance stability, solubility, and ease of purification. nih.govmdpi.com

Commonly used expression hosts include bacteria, such as Escherichia coli, and yeast, like Pichia pastoris. nih.govmdpi.com E. coli is favored for its rapid growth and high yield, while P. pastoris, a eukaryotic system, is capable of performing post-translational modifications which can be crucial for the proper folding and function of some peptides. mdpi.com Fusion tags, such as Thioredoxin (Trx) or a CL7 tag, are often attached to the precursor gene. nih.govmdpi.com These tags can increase the solubility of the recombinant protein and provide an affinity handle for purification. nih.govmdpi.com

Once expressed, the crude product must be purified to isolate the target precursor. This multi-step process typically begins with cell lysis, followed by the removal of cellular debris. The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.commdpi.com In RP-HPLC, the crude mixture is passed through a column containing a nonpolar stationary phase (like C18-modified silica). bachem.com A gradient of increasing organic solvent (commonly acetonitrile) is used to elute the components based on their hydrophobicity, effectively separating the desired peptide from a host of impurities generated during synthesis. bachem.com Other chromatographic techniques like ion-exchange or size-exclusion chromatography can also be employed, sometimes in a multi-step process for particularly complex samples. waters.com After purification, the fusion tag is typically cleaved off using a specific protease, and the final pure precursor is obtained after another purification step. mdpi.com

Table 1: Overview of Recombinant Production and Purification Strategies
StepMethodologyDescriptionCommon Systems/Reagents
Expression Heterologous Recombinant ExpressionUse of a host organism to produce the target protein from its gene.E. coli, Pichia pastoris nih.govmdpi.com
Solubility Enhancement Fusion Protein TagsA protein/peptide tag is fused to the target peptide to improve solubility and aid purification.Thioredoxin (Trx), CL7 Tag nih.govmdpi.com
Purification Affinity ChromatographySeparates proteins based on a specific binding interaction, often used to capture fusion proteins.Ni-NTA resin (for His-tagged proteins) mdpi.com
Reversed-Phase HPLC (RP-HPLC)The gold standard for peptide purification, separating molecules based on hydrophobicity. bachem.commdpi.comC18 columns, Acetonitrile/Water gradients bachem.com
Tag Removal Proteolytic CleavageA specific protease is used to remove the fusion tag from the purified peptide.Enterokinase, HRV 3C protease mdpi.com

Solid-Phase Peptide Synthesis and Design of Precursor Analogues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides, including precursors and their analogues. nih.govmdpi.com This method involves building a peptide chain sequentially while one end is covalently attached to an insoluble resin support. kennesaw.edu The process uses protecting groups, such as the base-labile Fmoc group, to prevent unwanted side reactions. rsc.org The cycle of deprotection of the N-terminal amino acid followed by coupling of the next protected amino acid is repeated until the desired sequence is complete. kennesaw.edu Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed. kennesaw.edu

SPPS is particularly valuable for creating precursor analogues, which are modified versions of the native peptide designed to investigate structure-activity relationships or to enhance biological properties. nih.govnih.gov The design of these analogues is a rational process. For instance, researchers have designed ranatuerin analogues by truncating the peptide (removing amino acids) to identify the core active region or by substituting specific amino acids. nih.gov Common modifications include increasing the net positive charge (cationicity) or hydrophobicity, as these properties are often linked to antimicrobial activity. nih.gov For example, specific amino acids in a ranatuerin-2 (B1576050) peptide were replaced with Lysine and Leucine to create a variant with significantly optimized antibacterial and anticancer activities. nih.gov Another design strategy involves removing or altering structural motifs, such as the C-terminal cyclic "Rana box" domain found in many ranatuerins, to determine their importance for biological function. nih.gov

Table 2: Examples of Ranatuerin Analogue Design Strategies
Analogue Design StrategyRationale/PurposeExample Modification on a Ranatuerin Peptide
Truncation To identify the minimal active sequence and reduce synthesis cost.Removing the C-terminal "Rana box" domain to test its necessity for activity. nih.govnih.gov
Amino Acid Substitution To enhance specific physicochemical properties like charge or hydrophobicity.Replacing neutral or acidic residues with cationic (e.g., Lysine) or hydrophobic (e.g., Leucine) residues to improve membrane interaction. nih.gov
Structural Modification To probe the function of specific structural motifs.Removing the disulfide bridge within the Rana box to see if the cyclic structure is essential. nih.gov

Advanced Mass Spectrometry for Precursor Identification and Post-Translational Modification Mapping

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of peptides like the Ranatuerin-2BYa precursor. youtube.com Its primary application is the accurate determination of the molecular weight of the peptide, which serves to confirm its identity and purity after synthesis or recombinant expression. nih.govmdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used for this purpose. mdpi.com

Beyond simple mass determination, advanced MS techniques are critical for detailed structural elucidation, including sequencing and mapping post-translational modifications (PTMs). researchgate.net PTMs are covalent chemical changes to a protein after its synthesis, which can dramatically alter its function, stability, or localization. nih.gov Tandem mass spectrometry (MS/MS) is the core technology used for this analysis. youtube.com In a typical "bottom-up" proteomics approach, the precursor protein is enzymatically digested into smaller peptides. youtube.com These peptides are then analyzed by the mass spectrometer, which isolates a specific peptide ion (MS1) and fragments it to produce a spectrum of smaller ions (MS2). The fragmentation pattern provides sequence information and reveals the precise location of any PTMs by detecting characteristic mass shifts. researchgate.net This approach allows for the comprehensive identification of modifications such as phosphorylation, acetylation, glycosylation, and others that may be present on the native precursor. youtube.comnih.gov

Table 3: Mass Spectrometry Techniques in Precursor Analysis
TechniquePrimary ApplicationInformation Obtained
MALDI-TOF MS Peptide IdentificationPrecise molecular weight of the intact peptide, confirming identity and purity. mdpi.com
Electrospray Ionization (ESI) MS Peptide Identification & CharacterizationPrecise molecular weight, often coupled with liquid chromatography for complex mixture analysis.
Tandem MS (MS/MS) Sequencing and PTM MappingAmino acid sequence confirmation and the precise location and identity of post-translational modifications. youtube.comresearchgate.net
"Bottom-up" Proteomics Global PTM AnalysisComprehensive identification of PTMs across the entire precursor protein after enzymatic digestion. youtube.com

Circular Dichroism Spectroscopy for Secondary Structure Analysis in Various Environments

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. springernature.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. springernature.com The resulting CD spectrum in the far-UV region (typically 190-260 nm) is highly sensitive to the peptide's backbone conformation, providing a signature that reflects the proportions of α-helix, β-sheet, and random coil structures. nih.govnih.gov

For ranatuerin precursors and their analogues, CD spectroscopy is crucial for understanding how their structure relates to their function. nih.gov Peptides are often analyzed in different solvent environments to mimic distinct biological settings. For instance, a spectrum taken in an aqueous buffer (like 10 mM ammonium (B1175870) acetate) represents the peptide's structure in a hydrophilic environment. nih.gov In contrast, a spectrum recorded in a membrane-mimicking solvent, such as 50% trifluoroethanol (TFE), provides insight into the conformational changes the peptide undergoes when it interacts with a hydrophobic lipid membrane. mdpi.comnih.gov Studies on ranatuerin peptides have shown that they often adopt a largely unordered or random coil structure in aqueous solution but transition to a more defined α-helical conformation in the presence of TFE. nih.govresearchgate.net This induced helicity is often correlated with the peptide's biological activity, suggesting that membrane interaction is a key part of its mechanism of action. nih.gov

Table 4: Secondary Structure Content of Ranatuerin-2PLx and an Analogue in Different Environments (Illustrative Data)
PeptideEnvironmentα-Helix (%)β-Sheet (%)Random Coil (%)
Ranatuerin-2PLx (Native) Aqueous Buffer (10 mM NH4Ac)~15%~30%~55%
Membrane-Mimicking (50% TFE)~45%~10%~45%
R2PLx-22 (Analogue) Aqueous Buffer (10 mM NH4Ac)~5%~35%~60%
Membrane-Mimicking (50% TFE)~20%~25%~55%

Data is illustrative, based on findings that removing the "Rana box" (as in R2PLx-22) markedly reduces helical conformation. nih.gov

Quantitative PCR and RT-PCR for Gene Expression Analysis of Precursor Transcripts

Quantitative Real-Time Polymerase Chain Reaction (qPCR) and Reverse Transcription qPCR (RT-qPCR) are fundamental molecular biology techniques used to measure the abundance of specific nucleic acid sequences. mdpi.com RT-qPCR is specifically used to quantify gene expression by measuring the amount of messenger RNA (mRNA) transcribed from a gene. nih.gov This method has become the standard for analyzing gene expression patterns due to its high sensitivity, specificity, and broad dynamic range. nih.gov

The analysis of this compound gene expression would follow a standard RT-qPCR workflow. nih.gov First, total RNA is extracted from the relevant tissue, such as the skin of the host frog. nih.gov This RNA pool contains the mRNA transcripts for all expressed genes. Next, the enzyme reverse transcriptase is used to synthesize complementary DNA (cDNA) from the mRNA templates. nih.gov This cDNA then serves as the template for the qPCR step. In the qPCR reaction, gene-specific primers designed to recognize and amplify a unique sequence of the this compound gene are used. A fluorescent dye or probe is included in the reaction, which allows the amplification process to be monitored in real-time. nih.gov The level of fluorescence is proportional to the amount of amplified DNA. By comparing the amplification of the target gene to that of one or more stable reference genes (housekeeping genes), the relative expression level of the precursor's transcript can be accurately determined under various physiological conditions. mdpi.com

Table 5: Key Steps in RT-qPCR for Precursor Gene Expression Analysis
StepDescriptionKey Components
1. RNA Isolation Extraction of total RNA from cells or tissues of interest. nih.govFrog skin tissue, lysis buffer, purification columns.
2. Reverse Transcription (RT) Synthesis of a single-stranded cDNA library from the isolated mRNA. nih.govReverse transcriptase enzyme, dNTPs, primers.
3. Quantitative PCR (qPCR) Real-time amplification and quantification of the specific precursor cDNA.DNA polymerase, gene-specific primers, fluorescent probe/dye (e.g., SYBR Green).
4. Data Analysis Calculation of relative gene expression by normalizing the target gene's amplification to that of a reference gene. mdpi.comCt values, normalization algorithms (e.g., ΔΔCt).

Comparative and Evolutionary Aspects of Ranatuerin 2bya Precursor

Phylogenetic Relationships within the Ranatuerin Peptide Family

The phylogenetic analysis of the Ranatuerin peptide family, based on the amino acid sequences of the mature peptides, reveals a complex evolutionary history characterized by both conservation and rapid diversification. While a definitive phylogenetic tree for the Ranatuerin-2BYa precursor is not extensively documented, the relationships inferred from the mature peptides provide a strong framework for understanding the evolutionary lineage of their precursors.

Cladistic analyses based on the primary structures of Ranatuerin-2 (B1576050) peptides have been instrumental in delineating phylogenetic relationships among different frog species. These studies often show that the Ranatuerin-2 peptides form distinct clades that correspond to the taxonomic groupings of the host species. This suggests a co-evolutionary trajectory where the diversification of the peptide family mirrors the speciation events of the frogs. The this compound, therefore, is expected to cluster with precursors from closely related species, sharing a more recent common ancestor.

Interspecies and Intraspecies Variation in Precursor Amino Acid Sequences

The amino acid sequences of Ranatuerin-2 precursors exhibit significant variation both between different species (interspecies) and within a single species (intraspecies). This variation is a hallmark of genes involved in host-pathogen co-evolution, where selective pressures drive the diversification of immune effectors.

Interspecies Variation

Interspecies Variation of Ranatuerin-2 Precursor Amino Acid Sequences

SpeciesSignal PeptideAcidic SpacerMature Peptide
Rana pipiens (Ranatuerin-2Pb)MKTLSLLVFLLGVLLVLEESEEECQESFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT
Rana palustris (Ranatuerin-2PLx)MKTLSLLVFLLGVLLVLEESEEECQEGIMDTVKNAAKNLAGQLLDKLKCKITAC
Amolops wuyiensis (Ranatuerin-2-AW)MKTLSLLVFLLGVLLVLEESEEECQEGFMDTAKNVAKNVAATLLDKLKCKITGGC

Intraspecies Variation

Within a single species, such as the Northern Leopard Frog (Rana pipiens), different alleles of the Ranatuerin-2 precursor gene have been identified. nih.gov This intraspecies polymorphism leads to the expression of multiple Ranatuerin-2 variants within a population. For example, in Rana pipiens, variations in the expressed antimicrobial skin peptides are observed across different geographic populations, suggesting localized adaptation. nih.gov The presence of multiple alleles at loci encoding antimicrobial peptides is thought to be maintained by balancing selection, where a diversity of immune effectors provides a selective advantage in environments with a wide range of pathogens. nih.gov

Evolutionary Divergence and Conservation Patterns of Precursor Domains

The different domains of the this compound exhibit distinct evolutionary patterns, with some regions being highly conserved while others are subject to rapid divergence. This mosaic of evolutionary rates reflects the different functional constraints acting on each part of the molecule.

The signal peptide is under strong purifying selection to maintain its function in protein secretion. Consequently, its amino acid sequence is highly conserved across different Ranatuerin-2 precursors. nih.govresearchgate.net Any mutations that disrupt the signal peptide's ability to target the precursor to the endoplasmic reticulum are likely to be deleterious and removed from the population.

In contrast, the mature peptide domain is characterized by a high degree of evolutionary divergence. This region is under positive or diversifying selection, which favors the accumulation of non-synonymous mutations that alter the amino acid sequence. This rapid evolution is believed to be driven by the arms race between the frog's immune system and the pathogens it encounters. The constant emergence of new pathogen strains selects for novel peptide variants with improved or altered antimicrobial activity. A conserved feature within the variable mature peptide is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues, which is important for the structural integrity and biological activity of many ranatuerin peptides. nih.gov

Adaptation of Precursor Structures and Processing in Response to Environmental Pressures

The structural and functional diversity of Ranatuerin-2 precursors is ultimately shaped by the environmental pressures faced by amphibian populations, particularly the threat of infectious diseases. The skin, being in direct contact with the environment, is the first line of defense against a multitude of pathogens, including bacteria and fungi.

The variation in the mature peptide sequence, driven by pathogen-mediated selection, is a direct adaptation to the local microbial environment. Different Ranatuerin-2 variants exhibit varying degrees of efficacy against different pathogens. nih.gov Therefore, the specific repertoire of Ranatuerin-2 precursors in a given frog population is likely to reflect the prevalent pathogens in its habitat. For instance, the global decline of amphibian populations has been linked to the chytrid fungus Batrachochytrium dendrobatidis. The antimicrobial peptides in frog skin, including ranatuerins, are a crucial component of the innate immune defense against such pathogens.

While direct evidence linking specific precursor processing mechanisms to environmental pressures is still emerging, it is plausible that the regulation of precursor expression and processing is also subject to selection. The ability to rapidly upregulate the production and secretion of antimicrobial peptides in response to an infection is a key feature of the amphibian innate immune system. The timing and magnitude of this response could be influenced by variations in the precursor's regulatory elements or processing sites, providing another layer of adaptation to different environmental challenges. The expression of some antimicrobial peptide genes, including those for ranatuerin precursors, has been shown to be correlated with metamorphosis, a period of significant physiological and environmental transition for the frog. researchgate.net

Advanced Research Perspectives and Methodological Frontiers for Ranatuerin 2bya Precursor

Systems Biology Approaches to Precursor Metabolism and Regulation

A systems biology approach offers a holistic view of the Ranatuerin-2BYa precursor, integrating multiple layers of biological information to understand its regulation within a complex cellular environment. Antimicrobial peptides are known to be regulated by a variety of stimuli, including inflammatory signals, microbial by-products, and nutrients. nih.gov For instance, the expression of the human cathelicidin (B612621) antimicrobial peptide (CAMP) gene is induced by Toll-like receptor (TLR) activation and is dependent on vitamin D. nih.gov

By applying a systems biology framework to the this compound, researchers can move beyond single-gene analysis to map the entire regulatory network. This involves:

Transcriptomic Analysis: Using RNA-sequencing to identify genes that are co-expressed with the this compound gene under various conditions (e.g., bacterial challenge). This can reveal upstream transcription factors and signaling pathways involved in its induction.

Interactome Mapping: Employing techniques like yeast two-hybrid screening or co-immunoprecipitation coupled with mass spectrometry to identify proteins that interact with the this compound. These may include chaperones involved in folding, processing enzymes, or transport proteins.

Metabolic Network Integration: Correlating the expression of the precursor with the broader metabolic state of the cell. The synthesis of peptides is an energy-intensive process, and understanding its linkage to central carbon and nitrogen metabolism can provide insights into resource allocation during an immune response.

This integrated approach can generate comprehensive models of how a host cell controls the production of Ranatuerin-2BYa, ensuring a rapid and efficient response to pathogenic threats while minimizing the costs of peptide synthesis.

Application of Metabolic Flux Analysis to Precursor Biosynthetic Pathways

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates of metabolic reactions within a biological system. nih.gov While traditionally used for central metabolism, its principles can be adapted to measure the biosynthetic rate of the this compound. Specifically, ¹³C-MFA involves feeding cells stable isotope-labeled substrates, such as amino acids, and tracking the incorporation of these isotopes into the target molecule. nih.gov

A potential workflow for applying MFA to the this compound pathway would involve the following steps:

StepDescriptionRationale
1. Tracer Selection Culturing host cells (e.g., amphibian skin epithelial cells) in a medium containing one or more ¹³C-labeled amino acids that are abundant in the Ranatuerin-2BYa sequence.To introduce a traceable isotopic label into the building blocks of the precursor peptide.
2. Isotopic Labeling Allowing the cells to reach a metabolic and isotopic steady state, ensuring that the labeling pattern in the precursor reflects the true pathway fluxes. nih.govTo obtain accurate and reproducible flux measurements.
3. Precursor Isolation Isolating the this compound protein from the cellular lysate using methods such as immunoprecipitation with a specific antibody.To purify the target molecule for mass spectrometric analysis.
4. Mass Spectrometry Analyzing the isolated precursor by mass spectrometry to determine the mass isotopomer distribution (MID), which reveals the pattern of ¹³C incorporation.To provide the raw data needed for flux calculations.
5. Computational Modeling Using the experimentally determined MID to constrain a computational model of the peptide's biosynthetic pathway, thereby calculating the absolute flux (rate of synthesis).To translate isotopic labeling patterns into a quantitative rate of precursor production.

This approach would provide unprecedented quantitative data on the efficiency and regulation of this compound synthesis, revealing potential bottlenecks and control points in the pathway.

High-Throughput Screening for Novel Precursor Modulators

High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify molecules that can modulate a specific biological process. nih.gov An HTS campaign could be designed to discover novel small-molecule modulators of this compound expression or processing. Such compounds could have therapeutic potential as enhancers of innate immunity.

Several HTS strategies could be employed:

Assay TypePrincipleTarget
Reporter Gene Assay The promoter region of the Ranatuerin-2BYa gene is cloned upstream of a reporter gene (e.g., luciferase). Compounds are screened for their ability to increase or decrease light output.Transcriptional regulators of the precursor gene.
Enzyme Activity Assay A fluorescence-based assay is developed to measure the activity of the pro-peptide convertase responsible for cleaving the precursor to release the mature peptide.Inhibitors or activators of precursor processing enzymes.
Protein Level Assay An immunoassay, such as an ELISA, is used to directly quantify the amount of this compound protein produced by cells in response to treatment with library compounds. nih.govModulators of precursor translation or stability.
RNAi Screening A genome-wide RNA interference (RNAi) screen is performed to identify genes whose knockdown affects the expression of the this compound. nih.govNovel genes and pathways involved in precursor regulation.

These HTS approaches would facilitate the discovery of novel chemical tools and potential therapeutic leads capable of manipulating the endogenous production of Ranatuerin-2BYa.

Integrated Genomics and Proteomics for Comprehensive Precursor Profiling

A combined genomics and proteomics approach is essential for a complete characterization of the this compound, from its genetic blueprint to its final processed form. The general structure of ranatuerin precursors includes a signal peptide, an acidic spacer region, a cleavage site, and the mature peptide. nih.govresearchgate.net An integrated multi-omics workflow can precisely define these elements for Ranatuerin-2BYa.

The workflow would integrate data from multiple platforms:

Omics LayerTechniqueObjective
Genomics cDNA library sequencing from amphibian skin.To clone and identify the full nucleotide sequence encoding the this compound. nih.govnih.gov
Transcriptomics RNA-Sequencing (RNA-Seq).To quantify the expression levels of the precursor's mRNA under different physiological conditions and identify potential splice variants.
Proteomics Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).To confirm the full amino acid sequence of the precursor protein, identify post-translational modifications, and detect processing intermediates and the final mature peptide.
Bioinformatics Sequence alignment and precursor prediction software.To analyze genomic and proteomic data, identify conserved domains (e.g., signal peptide, "Rana box" motif), and predict cleavage sites. nih.govnih.gov

This comprehensive profiling ensures a high-confidence identification of the precursor and provides a detailed molecular foundation for further functional studies.

Computational Modeling of Precursor Folding, Maturation, and Interaction Dynamics

Computational modeling provides a means to investigate the structural and dynamic aspects of the this compound that are difficult to capture experimentally. These in silico methods can predict the precursor's three-dimensional structure, simulate its processing, and model its interactions with other molecules.

Key computational approaches include:

Structure Prediction: Using homology modeling (based on known structures of related peptide precursors) or ab initio methods to generate a three-dimensional model of the full-length this compound. researchgate.net This model would reveal the spatial arrangement of the signal peptide, acidic spacer, and the mature peptide domain.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the precursor in an aqueous environment over time. MD simulations can provide insights into the intrinsic flexibility of the precursor, the stability of its folded structure, and how it might interact with processing enzymes.

Enzyme Docking and Cleavage Simulation: Modeling the interaction between the this compound and its specific pro-peptide convertase. This can help elucidate the molecular recognition mechanism and simulate the catalytic process of cleavage at the processing site, which typically follows a basic residue motif. nih.gov

Interaction Dynamics: Once cleaved, the mature Ranatuerin-2BYa peptide must interact with microbial membranes. Computational models can simulate this interaction, predicting how the peptide inserts into and disrupts the lipid bilayer, a key step in its antimicrobial action. nih.gov

These computational studies can generate testable hypotheses about the structure-function relationships of the precursor and guide the design of experiments to validate these predictions.

Q & A

Basic Research Question Development

Q: How do I formulate a focused research question about the biochemical mechanisms of Ranatuerin-2BYa precursor? A: Begin by narrowing the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

  • Feasibility: Assess available tools (e.g., proteomic assays) to study its peptide structure.
  • Novelty: Identify gaps via systematic literature reviews (e.g., lack of in vivo interaction studies).
    Use frameworks like PICO (Population, Intervention, Comparison, Outcome) adapted for biochemistry:
  • Population: Specific cell lines or model organisms.
  • Intervention: Exposure to this compound under varying conditions.
    Refine questions iteratively using background research from specialized encyclopedias and primary literature .

Experimental Design for Functional Analysis

Q: What methodological considerations are critical when designing experiments to characterize this compound’s function? A:

  • Controls : Include negative controls (e.g., knockout models) and positive controls (known bioactive peptides) to validate assays .
  • Reproducibility : Standardize protocols for sample preparation (e.g., pH, temperature) and document deviations .
  • Ethics : For in vivo studies, ensure ethical approvals for animal models and transparent reporting of adverse effects .
  • Data Collection : Use quantitative methods (e.g., mass spectrometry, ELISA) to measure concentration-dependent responses, ensuring alignment with hypotheses .

Addressing Contradictions in Biochemical Data

Q: How should researchers resolve discrepancies in reported binding affinities of this compound across studies? A:

Meta-Analysis : Compare experimental conditions (e.g., buffer composition, temperature) from conflicting studies .

Statistical Reassessment : Apply robust statistical tests (e.g., Bayesian analysis) to evaluate if differences are significant .

Methodological Audit : Verify assay validity (e.g., surface plasmon resonance vs. isothermal titration calorimetry) and potential artifacts .

Collaborative Validation : Replicate key experiments in independent labs to confirm reproducibility .

Advanced Hypothesis Testing

Q: How can I test hypotheses about this compound’s role in signaling pathways? A:

  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets to map pathway interactions .
  • CRISPR/Cas9 Knockdown : Use gene-editing tools to silence precursor expression and observe phenotypic changes .
  • Computational Modeling : Predict binding partners via molecular docking simulations (e.g., AutoDock Vina) and validate experimentally .
  • Negative Results Reporting : Document non-significant outcomes to avoid publication bias .

Literature Review Strategies

Q: What strategies ensure a comprehensive literature review for this compound? A:

  • Search Syntax : Use Boolean operators (e.g., "this compound AND (biosynthesis OR degradation)") across databases (PubMed, Scopus) .
  • Citation Chaining : Track references from seminal papers to identify foundational studies .
  • Gray Literature : Include preprints (bioRxiv) and conference abstracts for emerging data .
  • Critical Appraisal : Evaluate sources for methodological rigor using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .

Interdisciplinary Research Integration

Q: How can interdisciplinary approaches enhance studies on this compound? A:

  • Collaborative Frameworks : Partner with computational biologists for structural predictions and chemists for synthetic analogs .
  • Cross-Disciplinary Journals : Target journals like Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics to reach diverse audiences .
  • Unified Taxonomies : Align terminology with standards like UniProt for protein nomenclature to avoid ambiguity .

Data Presentation and Peer Review

Q: What are best practices for presenting this compound data in manuscripts? A:

  • Tables : Summarize kinetic parameters (e.g., KdK_d, VmaxV_{max}) with error margins and statistical tests .
  • Figures : Use schematics to illustrate proposed mechanisms, avoiding overcrowded graphs .
  • Reproducibility Checklists : Adhere to guidelines like ARRIVE 2.0 for in vivo studies .
  • Anticipate Peer Review : Address potential critiques about sample sizes or control validity preemptively .

Ethical and Funding Considerations

Q: How to align this compound research with ethical and funding requirements? A:

  • Grant Proposals : Emphasize translational potential (e.g., therapeutic applications) while acknowledging fundamental science value .
  • Data Sharing : Deposit raw data in repositories like PRIDE or Zenodo to comply with funder mandates .
  • Conflict of Interest : Disclose affiliations with reagent suppliers or patent holders transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.